N-Methyl-4-(morpholinosulfonyl)aniline
CAS No.:
Cat. No.: VC20412236
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O3S |
|---|---|
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | N-methyl-4-morpholin-4-ylsulfonylaniline |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-12-10-2-4-11(5-3-10)17(14,15)13-6-8-16-9-7-13/h2-5,12H,6-9H2,1H3 |
| Standard InChI Key | YICGBHYXAJMZKI-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Methyl-4-(morpholinosulfonyl)aniline features a para-substituted aniline derivative where the amino group is methylated, and the sulfonyl group bridges the aromatic ring to a morpholine heterocycle. The IUPAC name, N-methyl-4-morpholin-4-ylsulfonylaniline, reflects this arrangement. The morpholine ring, a six-membered structure containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and solubility in polar aprotic solvents.
The molecular formula is C₁₁H₁₅N₃O₃S, with a molecular weight of 269.32 g/mol. Key structural attributes include:
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Aniline Core: A benzene ring with a methylated amino group at the para position.
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Sulfonyl Bridge: A sulfur atom double-bonded to two oxygen atoms, linking the aromatic ring to the morpholine nitrogen.
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Morpholine Moiety: A saturated heterocycle providing conformational flexibility and hydrogen-bonding capability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum (500 MHz, DMSO-d₆) reveals:
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Aromatic protons at δ 7.35 (d, J = 8.6 Hz) and δ 6.66 (d, J = 8.7 Hz), indicative of para-substitution on the benzene ring .
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A broad singlet at δ 6.11 corresponding to the NH group of the aniline derivative.
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Multiplet signals between δ 3.67–3.54 and δ 2.83–2.68, attributed to the methylene protons adjacent to the morpholine’s oxygen and nitrogen atoms .
The ¹³C NMR spectrum (126 MHz, DMSO-d₆) corroborates the structure with peaks at:
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δ 153.34 (quaternary carbon attached to the sulfonyl group).
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δ 129.68 and δ 112.69 (aromatic carbons).
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δ 65.26 and δ 45.90 (morpholine carbons adjacent to oxygen and nitrogen) .
Table 1: Key NMR Assignments for N-Methyl-4-(Morpholinosulfonyl)Aniline
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.35 | Doublet | Aromatic H (para to sulfonyl) |
| ¹H | 6.66 | Doublet | Aromatic H (ortho to sulfonyl) |
| ¹H | 6.11 | Singlet | NH group |
| ¹³C | 153.34 | - | C-SO₂-N linkage |
| ¹³C | 129.68 | - | Aromatic C (para) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-methyl-4-(morpholinosulfonyl)aniline typically involves a multi-step sequence starting from 4-nitroaniline or its derivatives. A representative route includes:
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Nitration and Reduction:
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Sulfonylation:
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The phenolic hydroxyl group is replaced via reaction with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
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This step introduces the sulfonyl bridge and morpholine moiety.
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Purification:
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Solvent | Yield |
|---|---|---|---|
| Reduction | NaBH₄, THF/H₂O | THF | 85% |
| Sulfonylation | Morpholine-SO₂Cl, Et₃N | DCM | 72% |
| Purification | SiO₂ (EtOAc/Hexanes) | - | 95% |
Mechanistic Insights
The sulfonylation reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of morpholine attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the methyl group on the aniline nitrogen necessitates mild reaction conditions to prevent side reactions such as over-sulfonation.
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-rich aniline core facilitates electrophilic substitution reactions. For example:
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Halogenation: Reacts with bromine (Br₂) in acetic acid to yield 3-bromo-N-methyl-4-(morpholinosulfonyl)aniline.
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Nitration: Generates nitro derivatives under mixed acid conditions, though the sulfonyl group directs meta substitution.
Reductive Transformations
The sulfonamide group is resistant to reduction, allowing selective modification of other functionalities:
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Catalytic Hydrogenation: Reduces nitro groups to amines without affecting the sulfonyl-morpholine linkage .
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Borohydride Reduction: Converts ketones or aldehydes to alcohols in the presence of the sulfonamide.
Coordination Chemistry
The morpholine nitrogen and sulfonyl oxygen atoms act as Lewis bases, enabling coordination to metal centers. For instance, complexation with Cu(II) in ethanol produces a blue coordination polymer, as evidenced by UV-Vis spectroscopy (λₘₐₓ = 620 nm).
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound serves as a precursor in synthesizing kinase inhibitors and protease antagonists. Its sulfonamide group mimics biological phosphate groups, enabling competitive inhibition of ATP-binding pockets in enzymes.
Polymer Chemistry
Incorporation into polyamide backbones enhances thermal stability (decomposition temperature >300°C) and solubility in polar solvents, making it suitable for high-performance membranes.
Catalysis
Palladium complexes of N-methyl-4-(morpholinosulfonyl)aniline catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵, attributed to the electron-withdrawing sulfonyl group stabilizing the Pd(0) intermediate.
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